molecular formula C13H11Cl2N3S B5799670 1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea

1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea

Cat. No.: B5799670
M. Wt: 312.2 g/mol
InChI Key: JUBBPQVQQZDCJK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group, which is known for its versatility in chemical reactions and its ability to form strong hydrogen bonds.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 2,4-dichloroaniline with 5-methyl-2-pyridinecarboxaldehyde in the presence of thiourea. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying protein-ligand interactions.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea exerts its effects is primarily through its ability to form hydrogen bonds and interact with various molecular targets. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea include other thiourea derivatives such as:

  • 1-(2,4-Dichlorophenyl)-3-phenylthiourea
  • 1-(2,4-Dichlorophenyl)-3-(2-pyridyl)thiourea
  • 1-(2,4-Dichlorophenyl)-3-(4-methylpyridyl)thiourea

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3S/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBBPQVQQZDCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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